(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a tert-butyl group, a methoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxyphenylacrylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacrylamide.
Reduction: Formation of N-(tert-butyl)-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of various N-(tert-butyl)-3-(substituted phenyl)acrylamides.
Scientific Research Applications
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The tert-butyl group can influence the compound’s stability and reactivity, enhancing its overall efficacy.
Comparison with Similar Compounds
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds such as:
- N-(tert-butyl)-3-(4-methylphenyl)acrylamide
- N-(tert-butyl)-3-(4-ethoxyphenyl)acrylamide
- N-(tert-butyl)-3-(4-hydroxyphenyl)acrylamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31g/mol |
IUPAC Name |
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-13(16)10-7-11-5-8-12(17-4)9-6-11/h5-10H,1-4H3,(H,15,16)/b10-7+ |
InChI Key |
WHXVHDCAWJBNOC-JXMROGBWSA-N |
SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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